2-(Furan-2-yl)quinoline-4-carboxamide
Description
2-(Furan-2-yl)quinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a furan ring at the 2-position and a carboxamide group at the 4-position. Its precursor, 2-(Furan-2-yl)quinoline-4-carboxylic acid (CAS 20146-25-2), is synthesized via the condensation of isatin with 2-acetylfuran under alkaline conditions (49% yield) . The carboxamide derivative is typically obtained by reacting the carboxylic acid with amines, as demonstrated in multiple studies .
Properties
IUPAC Name |
2-(furan-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-14(17)10-8-12(13-6-3-7-18-13)16-11-5-2-1-4-9(10)11/h1-8H,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKLKGUQSVENJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)quinoline-4-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-aminobenzophenone under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the quinoline ring . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-2-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 2-(furan-2-yl)quinoline-4-carboxamide exhibit significant antimicrobial properties. Notably, studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential as effective antimicrobial agents. For instance, a study highlighted the compound's efficacy against Candida albicans, a common fungal pathogen, indicating its role in antifungal treatments .
Antitubercular Activity
A novel series of compounds derived from this compound have been synthesized and screened for antitubercular activity. These compounds demonstrated inhibition of the Mycobacterium tuberculosis H37Rv strain at concentrations as low as 1.6 to 12 µg/ml. The molecular docking studies revealed favorable binding interactions with key protein targets involved in tuberculosis, paving the way for potential new drug candidates .
Anticancer Research
The anticancer potential of this compound has been extensively studied. A series of furan C-2 quinoline derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. These compounds exhibited promising results, particularly in inhibiting leukemia cell proliferation while showing lower toxicity to normal cells. The selectivity index (SI) for some derivatives was significantly high, indicating their potential as targeted cancer therapies .
Case Studies and Findings
Several case studies underscore the effectiveness of this compound derivatives:
- Antifungal Activity : A study reported that specific analogs inhibited C. albicans prolyl-tRNA synthetase, showcasing their antifungal mechanism and potential therapeutic applications against fungal infections .
- Antitubercular Screening : In vitro testing revealed that certain synthesized derivatives exhibited moderate to strong inhibition against M. tuberculosis, suggesting that structural modifications could enhance efficacy further .
- Anticancer Evaluations : Compounds were tested against multiple cancer cell lines, with results indicating significant cytotoxic effects on leukemia cells while sparing normal cells, thus demonstrating their therapeutic promise in oncology .
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in critical biological processes, such as DNA synthesis and cell division.
Pathways Involved: It can inhibit the activity of enzymes like topoisomerases, which are essential for DNA replication and repair.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents on the quinoline ring, the carboxamide side chain, or the aromatic moiety (furan vs. phenyl/thiophene). These modifications significantly influence physicochemical properties such as solubility, lipophilicity, and melting points.
Table 1: Physicochemical Comparison
*Estimated via XLogP3 or analogous methods.
†Based on HPLC data for precursor .
‡Calculated from molecular descriptors.
Key Observations :
- Thermal Stability : Melting points correlate with crystallinity; derivatives like 5a5 (188–189°C) exhibit higher thermal stability due to rigid substituents .
Antimicrobial Activity
- Antibacterial: Compound 5a5 (2-phenyl derivative) showed efficacy against Gram-positive bacteria, attributed to the dimethylamino propyl side chain enhancing membrane penetration .
- Antitrypanosomal: Bromo-substituted analogs (e.g., compound 20) inhibit trypanothione reductase, critical for parasite redox balance .
Enzyme Inhibition
- Topoisomerase II: Tricyclic carboxamides like 2-(4-pyridyl)quinoline-8-carboxamide stabilize DNA-enzyme cleavage complexes, though 4-carboxamide derivatives may lack this activity due to positional effects .
Stability and Pharmacokinetic Considerations
- Oxidative Stability : Furan rings are prone to oxidation under harsh conditions (e.g., NaIO4/RuO2), limiting their utility in prodrug designs .
- Metabolic Profiles : Thiophene analogs (e.g., compound 22 in ) exhibit higher metabolic stability compared to furan derivatives due to reduced ring oxidation.
Q & A
Q. What synthetic strategies are effective for preparing 2-(Furan-2-yl)quinoline-4-carboxamide derivatives?
Methodological Answer: Synthesis typically involves multi-step organic reactions. A common approach includes:
- Coupling reactions : Use of coupling agents like PyBOP or HATU to facilitate amide bond formation between quinoline-carboxylic acid derivatives and amine-containing substrates .
- Solvent selection : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are optimal for solubility and reaction efficiency .
- Oxidation/reduction : Controlled oxidation with NaIO4/RuO2·H2O in CCl4/MeCN mixtures can modify substituents on the quinoline core .
- Purification : Column chromatography (e.g., Zorbax SB-C18 columns) or preparative HPLC with gradient elution (MeCN/H2O with 0.1% TFA) ensures high purity .
Q. How can spectroscopic techniques confirm the structure of this compound analogs?
Methodological Answer:
- ¹H/¹³C NMR : Identify characteristic peaks, such as furan protons (δ 6.2–7.4 ppm) and quinoline carbons (δ 120–150 ppm). For example, the carboxamide NH proton appears as a singlet near δ 8.5–9.0 ppm .
- Infrared spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the quinoline-furan scaffold .
Advanced Research Questions
Q. How can structural modifications enhance the biological activity of this compound derivatives?
Methodological Answer:
- Substituent optimization : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the quinoline 6-position to improve antimicrobial potency. For instance, halogenation increases membrane permeability .
- Bioisosteric replacement : Replace the furan ring with thiophene or pyridine moieties to modulate lipophilicity (logP) and target selectivity. Computational tools like Schrödinger Suite can predict logP changes .
- Pro-drug design : Esterify the carboxamide group to enhance bioavailability. Hydrolysis studies in simulated gastric fluid (pH 1.2–3.0) assess stability .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound class?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life (t½) and tissue distribution using LC-MS/MS. For example, low oral bioavailability may explain reduced in vivo efficacy despite strong in vitro activity .
- Metabolite identification : Incubate compounds with liver microsomes (human/rodent) to detect Phase I/II metabolites. Unstable intermediates (e.g., quinoline N-oxide) may explain toxicity discrepancies .
- Dose-response calibration : Use Hill slope analysis to compare EC50 values across models. Nonlinear regression in GraphPad Prism identifies outliers due to assay-specific interference .
Q. What computational approaches predict the binding affinity of this compound derivatives to target enzymes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., EGFR kinase). Key residues (e.g., Lys721) form hydrogen bonds with the carboxamide group .
- QSAR modeling : Generate 2D/3D descriptors (e.g., topological polar surface area, TPSA) using MOE software. A TPSA <90 Ų correlates with blood-brain barrier penetration .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square fluctuation (RMSF) analysis identifies flexible regions affecting affinity .
Q. How can crystallographic data guide the rational design of this compound analogs?
Methodological Answer:
- X-ray crystallography : Resolve bond angles and torsional strains. For example, a dihedral angle >30° between furan and quinoline planes reduces π-π stacking with DNA gyrase .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C-H···O bonds) to optimize crystal packing for solubility .
- Co-crystallization with targets : Soak compounds into enzyme crystals (e.g., topoisomerase II) to identify critical binding motifs. R-factor values <0.2 validate docking poses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
